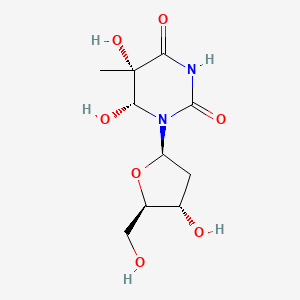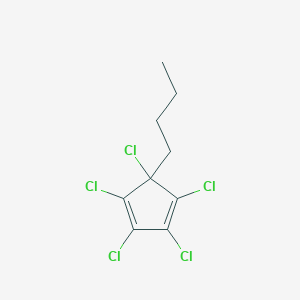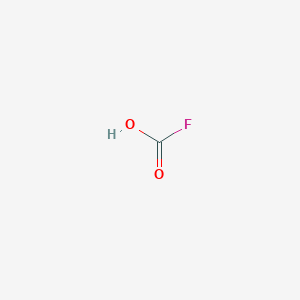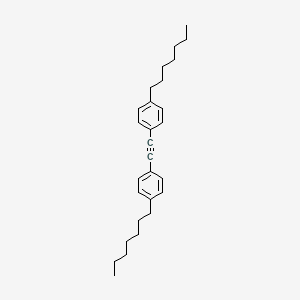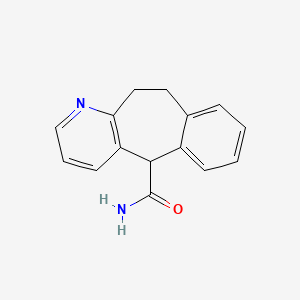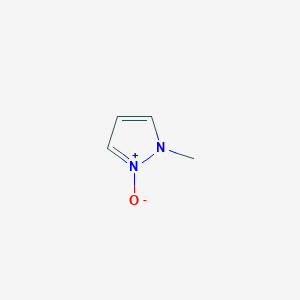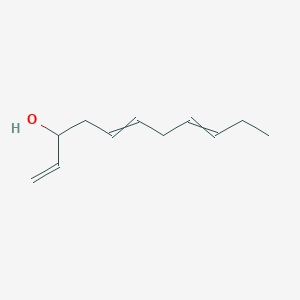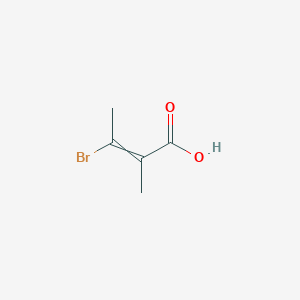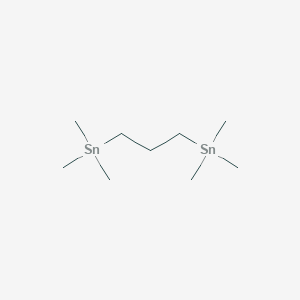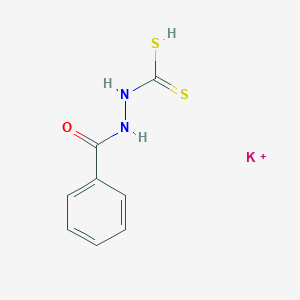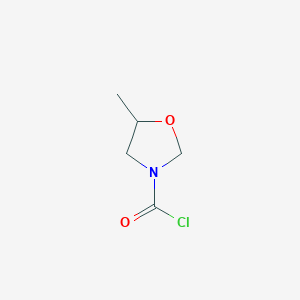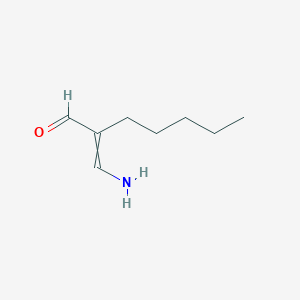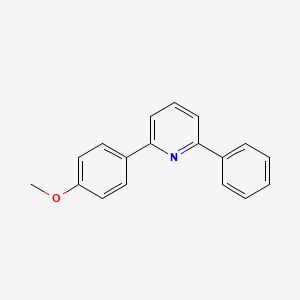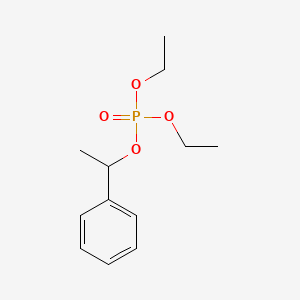
Diethyl 1-phenylethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1-phenylethyl phosphate is an organophosphorus compound with the molecular formula C12H19O3P. It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to an oxygen atom, which is further bonded to a phenylethyl group and two ethyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 1-phenylethyl phosphate can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with ethanol, followed by the addition of phenylethyl alcohol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] This reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods may also involve continuous flow processes to improve efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 1-phenylethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in chemical synthesis and industrial processes .
Aplicaciones Científicas De Investigación
Diethyl 1-phenylethyl phosphate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of diethyl 1-phenylethyl phosphate involves its interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their activity. It can also interact with cellular membranes and proteins, affecting various biological processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyl 1-phenylethyl phosphate include:
Diethyl phosphonate: A simpler phosphonate ester with similar chemical properties.
Phenylethyl phosphonic acid: A related compound with a phosphonic acid group instead of a phosphate group.
Diethyl phenylphosphonate: Another phosphonate ester with a phenyl group instead of a phenylethyl group.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both phenylethyl and phosphate groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in scientific research and industry .
Propiedades
Número CAS |
34881-06-6 |
|---|---|
Fórmula molecular |
C12H19O4P |
Peso molecular |
258.25 g/mol |
Nombre IUPAC |
diethyl 1-phenylethyl phosphate |
InChI |
InChI=1S/C12H19O4P/c1-4-14-17(13,15-5-2)16-11(3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 |
Clave InChI |
KEHCTXDLIGSVEI-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
